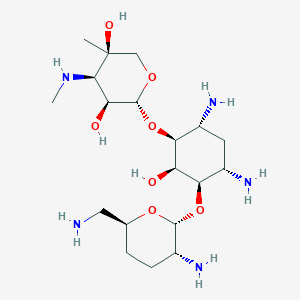

Gentamicin C

説明

The compound Gentamicin C is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and ether groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gentamicin C typically involves multiple steps, including the protection and deprotection of functional groups, selective amination, and glycosylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process might include the use of high-performance liquid chromatography (HPLC) for purification and quality control. Additionally, the use of biocatalysts or enzyme-mediated reactions could be explored to enhance the efficiency and selectivity of the synthesis.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino groups can be reduced to form primary amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amino groups may produce primary amines.

科学的研究の応用

This compound has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials with specific functional properties.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

類似化合物との比較

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

Hydrogen bromide: A simple bromine compound used in various industrial applications.

Uniqueness

The uniqueness of Gentamicin C lies in its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions

生物活性

Gentamicin C is a prominent aminoglycoside antibiotic widely used for its broad-spectrum antimicrobial properties. However, its clinical application is often limited due to associated ototoxicity and nephrotoxicity. This article delves into the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, structure-activity relationships, and case studies highlighting its clinical implications.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a variety of bacterial strains. Research has shown that the different C-subtypes of gentamicin (C1, C2, and C2b) possess comparable in vitro antimicrobial efficacy to the standard hospital gentamicin mixture. A study found that these C-subtypes inhibited the growth of 31 to 35 out of 40 tested strains, demonstrating a breadth of activity similar to that of the hospital formulation .

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can also be quantified through its Minimum Inhibitory Concentration (MIC). The MIC values for various C-subtypes were not significantly different from those of the hospital gentamicin across multiple bacterial species. This suggests that specific C-subtypes could be utilized therapeutically without the need for the full mixture present in hospital formulations .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic use while minimizing side effects. Research has identified specific sites within the chemical structure that influence both antimicrobial activity and ototoxicity:

- C4′-C6′ Region : Modifications in this region can reduce ototoxicity while preserving antimicrobial effectiveness. For instance, gentamicin C2b has been identified as having the least ototoxic effects among the subtypes, making it a candidate for further development .

The ability of these C-subtypes to bind and permeate hair cell mechanotransducer channels correlates with their ototoxic potential; compounds with stronger binding affinity exhibit lower ototoxicity .

Ototoxicity and Nephrotoxicity

Despite its efficacy, this compound is known for its potential ototoxic and nephrotoxic effects. Ototoxicity can lead to hearing loss, while nephrotoxicity can result in acute kidney injury. A study demonstrated that prolonged exposure to Gentamicin could lead to significant renal impairment, as evidenced by a case where a patient developed chronic kidney disease following excessive dosing .

Case Study: Gentamicin-Induced Nephrotoxicity

A notable case involved a patient who received over 3,420 mg of Gentamicin over 28 days instead of the recommended 1,480 mg. This excessive dosage led to severe kidney damage and resulted in a legal settlement due to medical negligence. The case underscores the importance of careful dosing and monitoring when using Gentamicin in clinical practice .

Summary Table: Biological Activities and Toxicities of this compound Subtypes

| Gentamicin Subtype | Antimicrobial Efficacy | Ototoxicity Level | Nephrotoxicity Risk |

|---|---|---|---|

| C1 | High | Moderate | High |

| C2 | High | High | High |

| C2b | High | Low | Moderate |

特性

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGXETMJINRLTH-BOZYPMBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023092 | |

| Record name | Gentamicin C1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26098-04-4 | |

| Record name | Gentamicin C1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C1A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1a | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentamicin C1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。